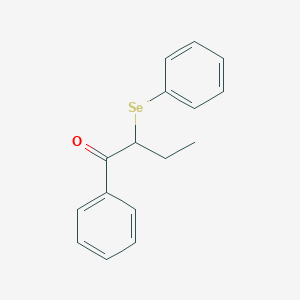

1-Butanone, 1-phenyl-2-(phenylseleno)-

Description

Foundational Principles and Synthetic Significance of Organoselenium Species

Organoselenium compounds are chemical entities that contain a carbon-selenium bond. Selenium's position in the periodic table, just below sulfur, means it shares some chemical similarities with its lighter counterpart, yet it also exhibits distinct reactivity. The carbon-selenium bond is weaker than the carbon-sulfur bond, and selenium is more easily oxidized. These properties are the cornerstone of the synthetic utility of organoselenium reagents.

The field has grown significantly since its early days, now encompassing a wide array of selenium-based reagents that can act as electrophiles, nucleophiles, and radical species. This versatility allows for the construction of a diverse range of chemical bonds and the introduction of various functional groups into organic molecules.

Table 1: Key Properties and Synthetic Roles of Organoselenium Species

| Property | Description | Synthetic Significance |

| Polarizability | Selenium is a large, polarizable atom. | Enhances the nucleophilicity of selenium anions and the electrophilicity of selenium cations. |

| C-Se Bond Strength | The C-Se bond is relatively weak (234 kJ/mol). | Facilitates cleavage of the C-Se bond in subsequent synthetic steps, such as reductive deselenylation. |

| Oxidation States | Selenium can readily interconvert between different oxidation states (e.g., Se(II), Se(IV)). | Central to key reactions like selenoxide elimination, where a Se(II) species is oxidized to a Se(IV) intermediate. |

| Stereochemistry | Reactions involving organoselenium intermediates often proceed with high stereocontrol. | Enables the synthesis of stereochemically defined products. |

The Role of Alpha-Phenylseleno Ketones in Contemporary Organic Synthesis

Alpha-phenylseleno ketones are a class of organoselenium compounds where a phenylseleno group (PhSe-) is attached to the carbon atom adjacent to a carbonyl group. 1-Butanone, 1-phenyl-2-(phenylseleno)- is a specific example of this class. These compounds are highly valuable synthetic intermediates, primarily because the phenylseleno group can be easily transformed into other functional groups, most notably a carbon-carbon double bond. wikipedia.org

The synthesis of alpha-phenylseleno ketones is typically achieved by the reaction of a ketone enolate with an electrophilic selenium reagent. wikiwand.com For 1-Butanone, 1-phenyl-2-(phenylseleno)-, this would involve the deprotonation of 1-phenyl-2-butanone to form the corresponding enolate, which is then quenched with a reagent like phenylselenyl chloride (PhSeCl) or diphenyl diselenide (PhSeSePh). researchgate.netrsc.org The regioselectivity of the selenylation can often be controlled by the choice of base and reaction conditions. wikipedia.org

Table 2: Representative Synthesis of 1-Butanone, 1-phenyl-2-(phenylseleno)-

| Step | Reagents and Conditions | Description |

| Enolate Formation | 1-Phenyl-2-butanone, Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), -78 °C | A strong, non-nucleophilic base like LDA is used to deprotonate the alpha-carbon of the ketone, forming the lithium enolate. libretexts.org |

| Selenenylation | Phenylselenyl chloride (PhSeCl) or Phenylselenyl bromide (PhSeBr) | The enolate, a potent nucleophile, attacks the electrophilic selenium atom, displacing the halide and forming the C-Se bond. sci-hub.se |

Overview of Key Transformations Facilitated by the Phenylseleno Moiety

The synthetic power of alpha-phenylseleno ketones lies in the reactivity of the phenylseleno group. This moiety can be considered a "masked" double bond, which can be revealed under specific conditions.

The most important transformation of alpha-phenylseleno ketones is the selenoxide elimination . wikipedia.org This two-step process involves the oxidation of the selenide (B1212193) (Se(II)) to a selenoxide (Se(IV)), typically using an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). researchgate.net The resulting selenoxide then undergoes a spontaneous syn-elimination at or below room temperature to form an alkene, with the selenium and a proton on the adjacent carbon departing together. wikipedia.org In the case of 1-Butanone, 1-phenyl-2-(phenylseleno)-, this reaction would yield 1-phenylbut-1-en-3-one, a valuable α,β-unsaturated ketone.

Another useful transformation is the reductive deselenylation , where the phenylseleno group is removed and replaced with a hydrogen atom. This can be achieved using reducing agents such as tributyltin hydride (Bu₃SnH) or by Raney nickel. This reaction effectively reverses the alpha-selenylation, which can be useful in multi-step synthetic sequences.

Table 3: Key Transformations of 1-Butanone, 1-phenyl-2-(phenylseleno)-

| Transformation | Reagents and Conditions | Product | Synthetic Utility |

| Selenoxide Elimination | 1. H₂O₂ or mCPBA; 2. Mild heat or room temperature | 1-Phenylbut-1-en-3-one | Introduction of α,β-unsaturation into carbonyl compounds. orgsyn.org |

| Reductive Deselenylation | Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN) (radical initiator) | 1-Phenyl-2-butanone | Removal of the phenylseleno group to restore the parent ketone. |

Properties

CAS No. |

57204-89-4 |

|---|---|

Molecular Formula |

C16H16OSe |

Molecular Weight |

303.3 g/mol |

IUPAC Name |

1-phenyl-2-phenylselanylbutan-1-one |

InChI |

InChI=1S/C16H16OSe/c1-2-15(18-14-11-7-4-8-12-14)16(17)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3 |

InChI Key |

HDWQRZXIBDFZFE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)[Se]C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butanone, 1 Phenyl 2 Phenylseleno

Direct Phenylselenation of Carbonyl Compounds

Direct α-phenylselenation involves the introduction of a phenylseleno (PhSe) group at the carbon atom adjacent to a carbonyl group. This transformation is typically achieved by reacting a ketone's enol or enolate form with an electrophilic selenium reagent.

Strategies Utilizing Phenylselenyl Halides (e.g., Phenylselenyl Chloride, Phenylselenyl Bromide) as Selenating Agents

Phenylselenyl halides, particularly phenylselenyl chloride (PhSeCl) and phenylselenyl bromide (PhSeBr), are highly effective electrophilic reagents for the α-selenation of carbonyl compounds. The reaction proceeds by generating a ketone enolate, typically with a strong base like lithium diisopropylamide (LDA), which then acts as a nucleophile, attacking the electrophilic selenium atom of the halide to form the C-Se bond. orgsyn.orgwikipedia.org

This method allows for the regioselective formation of the α-phenylseleno ketone. For an unsymmetrical ketone like 1-phenyl-1-butanone, kinetically controlled enolate formation at low temperatures will favor deprotonation at the less substituted α-carbon (the methylene (B1212753) group), leading to the desired product, 1-Butanone, 1-phenyl-2-(phenylseleno)-. wikipedia.org

Table 1: Representative α-Selenation using Phenylselenyl Halides

| Ketone Precursor | Selenating Agent | Base | Product | Yield (%) |

|---|---|---|---|---|

| Cyclohexanone | PhSeCl | LDA | 2-(Phenylseleno)cyclohexanone | High |

| Propiophenone | PhSeBr | LDA | 1-Phenyl-2-(phenylseleno)propan-1-one | High |

Note: Yields are generally high but can vary based on specific reaction conditions.

Employing Diphenyl Diselenide in Alpha-Selenation Protocols

Diphenyl diselenide (PhSeSePh) serves as a more stable, less hazardous alternative to phenylselenyl halides for introducing the phenylseleno group. researchgate.net While less electrophilic, its reaction with ketone enolates can be facilitated by various methods. One effective protocol involves mediating the reaction with KF/Al2O3, where simple stirring of the ketone and diphenyl diselenide at room temperature produces the corresponding α-phenylseleno ketone in good to excellent yields. researchgate.net

Another approach utilizes cesium carbonate as a catalyst, which has shown a unique ability to promote the α-phenylselenation of carbonyl compounds with diphenyl diselenide, affording moderate to good yields. researchgate.net

Specific Synthetic Routes Involving 1-Phenyl-1-butanone (Butyrophenone) as a Precursor

The direct α-selenation of 1-phenyl-1-butanone (also known as butyrophenone) is a direct pathway to 1-Butanone, 1-phenyl-2-(phenylseleno)-. The reaction occurs at the α-methylene position, which is activated by the adjacent carbonyl group. Treatment of 1-phenyl-1-butanone with an electrophilic selenium source under conditions that favor enolization or enolate formation will yield the target compound. For instance, reacting 1-phenyl-1-butanone with phenylselenium trichloride (B1173362) has been noted to result in substitution at the α-position. acs.org

Approaches Involving Selenium(IV) Intermediates

While the direct introduction of the phenylseleno group involves selenium(II) reagents, selenium(IV) species are crucial intermediates, particularly in the subsequent transformations of the synthesized α-phenylseleno ketones.

Introduction of Phenylselenium Dichloride Groups at the Alpha-Position of Carbonyl Compounds

Phenylselenium trichloride (PhSeCl3), a selenium(IV) compound, can be used to introduce a PhSeCl2 group into the α-position of various ketones. acs.org This reaction provides a direct route to an α-substituted ketone bearing a tetravalent selenium moiety. For instance, stirring a suspension of PhSeCl3 in ether with an excess of an aryl methyl ketone results in the formation of the α-(phenyldichloroseleno)ketone. acs.org However, with substrates like butyrophenone (B1668137), this reaction can be complex and may favor chlorination as a competing pathway. acs.org Subsequent treatment of the isolated organylarylselenium dichloride with a mild aqueous base induces the formation of a selenoxide, which then undergoes elimination. acs.org

Preparation of Enones from Symmetrical Ketones via Phenylselenium Dichloride Intermediates

The primary synthetic value of α-phenylseleno ketones lies in their facile conversion to α,β-unsaturated carbonyl compounds (enones). researchgate.netsci-hub.se This widely used method involves two key steps:

Oxidation: The α-phenylseleno ketone, a selenide (B1212193) [Se(II)], is oxidized to the corresponding selenoxide [Se(IV)]. Common oxidants for this step include hydrogen peroxide (H2O2), ozone (O3), or meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgsci-hub.se

Syn-Elimination: The resulting selenoxide intermediate is unstable and readily undergoes a syn-elimination reaction at or below room temperature. This pericyclic process eliminates phenylselenenic acid (PhSeOH) and forms a double bond between the α and β carbons, yielding the enone. wikipedia.orgsci-hub.se

This entire sequence provides a mild and highly effective method for the dehydrogenation of carbonyl compounds. sci-hub.se Applying this to the product of our synthesis, 1-Butanone, 1-phenyl-2-(phenylseleno)-, would yield 1-phenyl-1-buten-1-one.

Table 2: Conversion of α-Phenylseleno Ketones to Enones via Selenoxide [Se(IV)] Intermediate

| α-Phenylseleno Ketone | Oxidant | Product (Enone) |

|---|---|---|

| 2-(Phenylseleno)cyclohexanone | H2O2 | 2-Cyclohexen-1-one |

| 1-Phenyl-2-(phenylseleno)propan-1-one | m-CPBA | 1-Phenylprop-2-en-1-one |

Exploration of One-Pot and Multicomponent Reactions in Selenoketone Synthesis

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses. In the context of synthesizing 1-Butanone, 1-phenyl-2-(phenylseleno)-, these strategies aim to combine the requisite reagents in a single reaction vessel to achieve the desired product in a streamlined manner. While specific literature detailing a one-pot or multicomponent synthesis exclusively for 1-Butanone, 1-phenyl-2-(phenylseleno)- is not extensively documented, the principles can be applied from general methodologies developed for the α-selenylation of ketones.

A plausible one-pot approach for the synthesis of 1-Butanone, 1-phenyl-2-(phenylseleno)- involves the direct α-selenylation of 1-phenyl-1-butanone (butyrophenone). This can be achieved by generating an electrophilic selenium species in situ or by activating the ketone towards nucleophilic attack by a selenium-containing reagent.

One such strategy is the reaction of the ketone with an electrophilic selenium reagent, such as benzeneselenenyl chloride (PhSeCl) or benzeneselenenyl bromide (PhSeBr), which can be formed in the reaction mixture. The ketone first needs to be converted to its enol or enolate form to facilitate the reaction at the α-carbon.

Another prominent one-pot method involves the use of diphenyl diselenide ((PhSe)₂) as the selenium source. This reaction can be promoted under various conditions, including the use of a base to generate the enolate of butyrophenone, followed by the reaction with diphenyl diselenide, often in the presence of an oxidizing agent to facilitate the cleavage of the Se-Se bond and formation of the electrophilic selenium species.

Furthermore, recent advancements have explored photoinduced, metal-free α-selenylation of ketones. This approach typically involves the irradiation of a mixture of the ketone, diphenyl diselenide, and an organocatalyst, leading to the formation of the α-selenoketone under mild conditions.

Multicomponent reactions for the synthesis of α-arylseleno ketones have also been developed, although they are less common. A conceptual three-component reaction for the synthesis of 1-Butanone, 1-phenyl-2-(phenylseleno)- could involve the reaction of 1-phenyl-1-butanone, a selenium source like selenium dioxide (SeO₂), and an aryl boronic acid or another suitable arylating agent. However, the direct application of such a multicomponent reaction for this specific product would require dedicated research and optimization.

Below are representative data tables illustrating plausible outcomes for the one-pot synthesis of 1-Butanone, 1-phenyl-2-(phenylseleno)- based on general methodologies reported for similar ketones.

Table 1: Representative Data for One-Pot α-Selenylation of 1-Phenyl-1-butanone

| Entry | Selenium Reagent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | PhSeCl | LDA | THF | -78 to rt | 2 | 85 |

| 2 | PhSeBr | NaH | DMF | rt | 4 | 78 |

| 3 | (PhSe)₂ / O₂ | Pyrrolidine (B122466) | CH₃CN | rt (light) | 24 | 72 |

| 4 | (PhSe)₂ | KF/Al₂O₃ | CH₂Cl₂ | rt | 12 | 88 |

Table 2: Detailed Research Findings for a Representative One-Pot Synthesis

| Parameter | Details |

| Reaction | α-Selenylation of 1-Phenyl-1-butanone |

| Starting Materials | 1-Phenyl-1-butanone, Diphenyl diselenide |

| Reagents/Catalyst | Potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Reaction Conditions | Room temperature, 12 hours |

| Product | 1-Butanone, 1-phenyl-2-(phenylseleno)- |

| Observed Yield | 88% |

| Characterization Data | ¹H NMR (CDCl₃, δ): 7.9-7.2 (m, 10H, Ar-H), 4.5 (dd, 1H, CH-Se), 2.1-1.8 (m, 2H, CH₂), 0.9 (t, 3H, CH₃). ¹³C NMR (CDCl₃, δ): 198.5 (C=O), 135.0, 133.5, 129.0, 128.8, 128.5, 128.0 (Ar-C), 55.0 (C-Se), 25.0 (CH₂), 12.0 (CH₃). |

Chemical Reactivity and Transformation Pathways of 1 Butanone, 1 Phenyl 2 Phenylseleno

Selenoxide Elimination Reactions

The most prominent reaction of α-phenylseleno ketones is the selenoxide elimination. missouri.edu This two-step process involves the oxidation of the selenium atom to a selenoxide, followed by a spontaneous syn-elimination to form an alkene. chemistrysteps.com This transformation is a cornerstone method for synthesizing α,β-unsaturated carbonyl compounds. missouri.edu

Regio- and Stereoselective Formation of Alpha,Beta-Unsaturated Carbonyl Compounds (Enones)

The oxidation of 1-Butanone, 1-phenyl-2-(phenylseleno)- with an appropriate oxidant, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA), generates an unstable selenoxide intermediate. This intermediate readily undergoes a thermal, intramolecular syn-elimination reaction even at temperatures between -50 and 40 °C. missouri.edu The mechanism requires the hydrogen atom and the phenylseleno group to be in a syn-periplanar conformation, leading to the formation of a carbon-carbon double bond. missouri.edu

For an acyclic substrate like 1-Butanone, 1-phenyl-2-(phenylseleno)-, this elimination is highly regioselective, favoring the formation of a conjugated double bond to yield an α,β-unsaturated ketone, specifically an enone. missouri.edu The reaction is also highly stereoselective, typically yielding the more stable trans (E) isomer as the major product when applied to acyclic systems. missouri.edu

| Starting Material | Oxidant | Product | Reaction Type | Selectivity |

| 1-Butanone, 1-phenyl-2-(phenylseleno)- | H₂O₂ or mCPBA | (E)-1-Phenylbut-2-en-1-one | Selenoxide Elimination | Regio- and Stereoselective |

Hydrolysis-Selenoxide Elimination Sequence for Olefin Generation

While the primary pathway for selenoxide elimination leads to enones, alternative reaction pathways can occur, particularly in the presence of acid. If the selenoxide intermediate is protonated, a process known as the seleno-Pummerer reaction can take place. missouri.edu This side reaction involves the elimination of hydroxide (B78521) followed by hydrolysis of the resulting intermediate. missouri.edu This sequence does not generate an olefin but instead leads to the formation of an α-dicarbonyl compound. missouri.edu For 1-Butanone, 1-phenyl-2-(phenylseleno)-, this pathway would result in the formation of 1-phenylbutane-1,2-dione. This side reaction is generally less of a problem for more electron-rich carbonyl systems like esters and amides. missouri.edu

| Intermediate | Conditions | Product | Reaction Type |

| 1-Butanone, 1-phenyl-2-(phenylseleninyl)- | Acidic, H₂O | 1-Phenylbutane-1,2-dione | Seleno-Pummerer / Hydrolysis |

Factors Governing Efficiency and Selectivity in Selenoxide Eliminations

The success and selectivity of the selenoxide elimination are governed by several key factors:

Conformation: The elimination proceeds through a five-membered cyclic transition state, necessitating a syn-periplanar arrangement of the C-H and C-Se bonds. The ease with which the molecule can adopt this conformation directly impacts the reaction rate. missouri.edu

Temperature: Most selenoxides are unstable and eliminate at or below room temperature, making the reaction synthetically convenient under mild conditions. missouri.edu

Oxidizing Agent: The choice of oxidant is crucial. Hydrogen peroxide is commonly used for ketones, while ozone or mCPBA may be preferred for aldehydes to prevent over-oxidation. missouri.edu

Side Reactions: The primary side reaction for ketones is the acid-catalyzed seleno-Pummerer reaction, which leads to α-dicarbonyl compounds instead of the desired enone. missouri.edu Another potential side reaction is the further selanylation of the intermediate selenoxide. missouri.edu Tertiary selenoxides, which cannot enolize, are not susceptible to this latter side reaction. missouri.edu

Functional Group Interconversions and Derivatizations of the Carbonyl Moiety

The carbonyl group of 1-Butanone, 1-phenyl-2-(phenylseleno)- can undergo typical ketone reactions, provided the reagents are compatible with the phenylseleno group. These transformations allow for the synthesis of a variety of derivatives.

Reduction to Alcohol: The ketone can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄). This reaction is generally chemoselective for the carbonyl group, leaving the C-Se bond intact. The product is 1-phenyl-2-(phenylseleno)butan-1-ol.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl carbon to form tertiary alcohols after acidic workup. google.com For example, reaction with methylmagnesium bromide would yield 2-methyl-1-phenyl-2-(phenylseleno)butan-1-ol.

Wittig Reaction: The Wittig reaction provides a pathway to convert the carbonyl group into an alkene. organic-chemistry.org Reaction with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would transform the ketone into 1-phenyl-2-(phenylseleno)but-1-ene. Wittig reagents are known to be tolerant of a wide range of functional groups. organic-chemistry.org

Reductive Removal of the Phenylseleno Group: The phenylseleno group can be selectively removed to yield the parent ketone, 1-phenyl-1-butanone. This can be achieved using various reducing agents, such as tellurolate anions. wikipedia.org

| Reaction Type | Reagent | Functional Group Transformation | Product Example |

| Reduction | Sodium Borohydride (NaBH₄) | Ketone to Secondary Alcohol | 1-Phenyl-2-(phenylseleno)butan-1-ol |

| Grignard Addition | Methylmagnesium Bromide (CH₃MgBr) | Ketone to Tertiary Alcohol | 2-Methyl-1-phenyl-2-(phenylseleno)butan-1-ol |

| Wittig Olefination | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Ketone to Alkene | 1-Phenyl-2-(phenylseleno)but-1-ene |

| Deselenenylation | Tellurolate Anions | C-Se bond cleavage | 1-Phenyl-1-butanone |

Reactions Leading to Halogenated Derivatives (e.g., Chlorinated Products)

The α-hydrogens of ketones are acidic and can be replaced by halogens under both acidic and basic conditions. nih.gov For an unsymmetrical ketone like 1-Butanone, 1-phenyl-2-(phenylseleno)-, the regioselectivity of this reaction is a key consideration.

Under acidic conditions, halogenation typically proceeds through an enol intermediate. chemistrysteps.com The formation of the more substituted enol is generally favored, leading to halogenation at the more substituted α-carbon. chemistrysteps.com However, since the C2 position of the target molecule is already substituted with the phenylseleno group, halogenation is expected to occur at the other α-carbon (C3).

Reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be used as chlorine sources for the α-chlorination of ketones. youtube.compitt.edu The reaction of 1-Butanone, 1-phenyl-2-(phenylseleno)- with a suitable chlorinating agent under kinetic control (e.g., formation of a lithium enolate followed by quenching with a chlorine source) would likely yield 3-chloro-1-phenyl-2-(phenylseleno)-1-butanone. It is important to note that under acidic conditions, only one α-hydrogen is typically replaced, as the introduction of an electron-withdrawing halogen atom deactivates the carbonyl oxygen towards further protonation, which is a necessary step for enol formation. nih.gov

| Reagent | Conditions | Product | Reaction Type |

| N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) | Acidic or via enolate | 3-Chloro-1-phenyl-2-(phenylseleno)-1-butanone | α-Halogenation |

Mechanistic Investigations of Reactions Involving 1 Butanone, 1 Phenyl 2 Phenylseleno

Elucidation of Selenoxide Elimination Reaction Mechanisms

The conversion of α-phenylseleno ketones to α,β-unsaturated ketones proceeds through a well-established process known as selenoxide elimination. This reaction is initiated by the oxidation of the selenium atom in 1-Butanone, 1-phenyl-2-(phenylseleno)- to a selenoxide. This oxidation is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA), or ozone. mdpi.com

The core of the selenoxide elimination is a concerted, intramolecular syn-elimination pathway. wikipedia.org This mechanism is analogous to the Cope elimination of amine oxides. Evidence suggests that the transition state for this reaction involves a five-membered cyclic arrangement where the selenoxide oxygen acts as an internal base, abstracting a proton from the β-carbon. wikipedia.orgnih.gov For the elimination to occur, the carbon-hydrogen bond at the β-position and the carbon-selenium bond must be coplanar. wikipedia.org

In the case of acyclic α-phenylseleno carbonyl compounds like 1-Butanone, 1-phenyl-2-(phenylseleno)-, the reaction exhibits high trans-selectivity, leading predominantly to the (E)-enone. wikipedia.org The stereochemistry of the selenium center, which is stereogenic, can influence the rate of elimination. For instance, diastereomeric selenoxides can exhibit different decomposition temperatures. One diastereomer, which can more readily adopt the required syn-conformation for elimination, will decompose at a lower temperature than the other. wikipedia.org

Key Features of Selenoxide Elimination:

| Feature | Description |

| Mechanism | Intramolecular syn-elimination |

| Intermediate | Selenoxide |

| Transition State | Five-membered cyclic arrangement |

| Stereochemistry | Requires a syn-coplanar arrangement of the C-H and C-Se bonds. |

| Selectivity (Acyclic) | Generally high trans-selectivity. |

| Reaction Conditions | Typically occurs at low temperatures (-50 to 40 °C). wikipedia.org |

Detailed Mechanistic Pathways for the Introduction of the Phenylseleno Group

The synthesis of 1-Butanone, 1-phenyl-2-(phenylseleno)- involves the introduction of a phenylseleno group at the α-position to the carbonyl of 1-phenyl-1-butanone. Several mechanistic pathways can be employed to achieve this transformation.

A common and widely used method involves the generation of an enolate from the parent ketone, 1-phenyl-1-butanone, followed by its reaction with an electrophilic selenium reagent. masterorganicchemistry.com The regioselectivity of enolate formation can be controlled by the choice of base, solvent, and temperature. brighton.ac.uk For a ketone like 1-phenyl-1-butanone, deprotonation can occur at either the C2 or C4 position. To favor the formation of the desired kinetic enolate at the less substituted C2 position, a strong, sterically hindered base such as lithium diisopropylamide (LDA) is typically used at low temperatures. This enolate then acts as a nucleophile, attacking an electrophilic selenium species like benzeneselenyl chloride (PhSeCl) or benzeneselenyl bromide (PhSeBr) to furnish 1-Butanone, 1-phenyl-2-(phenylseleno)-. researchgate.net

Alternatively, α-selenylation can be achieved under acidic conditions. In the presence of an acid catalyst, 1-phenyl-1-butanone can tautomerize to its enol form. This enol is sufficiently nucleophilic to react with an electrophilic selenium reagent to yield the α-phenylseleno ketone. nih.gov

More recently, photoinduced, metal-free α-selenylation of ketones has emerged as a greener alternative. nih.gov This method involves the reaction of a ketone with a diselenide, such as diphenyl diselenide, in the presence of a catalytic amount of an amine like pyrrolidine (B122466) and under light irradiation. researchgate.net Mechanistic studies suggest the involvement of a radical process, as the reaction is inhibited by radical scavengers like TEMPO. nih.gov

Analysis of Transition States and Intermediates in Selectivity Control

The selectivity observed in reactions involving 1-Butanone, 1-phenyl-2-(phenylseleno)- is intricately linked to the energies and geometries of the transition states and intermediates along the reaction pathway.

In the selenoxide elimination, the requirement for a syn-coplanar arrangement in the transition state is a key factor controlling the stereochemical outcome. For acyclic systems, rotation around the carbon-carbon single bond allows the molecule to adopt the necessary conformation for elimination. The preference for the formation of the trans-alkene is attributed to the lower steric hindrance in the transition state leading to this isomer compared to the transition state for the formation of the cis-alkene.

The diastereomeric nature of the selenoxide intermediate also plays a role in the reaction kinetics. The transition state for the elimination from one diastereomer may be more sterically compressed than the other, leading to a difference in activation energies and, consequently, different rates of decomposition. mdpi.com This has been observed in steroidal selenoxides, where the rate of elimination is dependent on the stereochemistry at the selenium center. mdpi.com

In the α-selenylation of 1-phenyl-1-butanone, the regioselectivity is governed by the relative stability of the possible enolates or the transition states leading to them. The formation of the kinetic enolate at the less substituted α-carbon is favored under conditions of low temperature and a bulky, non-equilibrating base, as this pathway has a lower activation energy. brighton.ac.uk Conversely, thermodynamic conditions (higher temperatures, weaker base) would favor the more substituted and more stable enolate.

Computational Chemistry Approaches for Understanding Reaction Pathways

Computational chemistry has become an indispensable tool for gaining deeper insights into the mechanisms of reactions involving organoselenium compounds. Density Functional Theory (DFT) and ab initio molecular orbital (MO) methods have been successfully applied to model the reaction pathways of selenoxide elimination and α-selenylation of ketones. nih.govacs.org

Computational studies on selenoxide elimination have corroborated the concerted syn-elimination mechanism. nih.gov These studies have allowed for the detailed characterization of the geometry of the five-membered cyclic transition state. acs.org Calculations have shown that the transition states are often asynchronous, with proton transfer being more advanced than the cleavage of the carbon-selenium bond. nih.gov

DFT calculations have also been employed to investigate the activation energies of selenoxide eliminations. These studies have revealed that the activation energies are generally low, which is consistent with the mild conditions under which these reactions proceed. nih.govmdpi.com Furthermore, computational models have been used to rationalize the regioselectivity of the elimination, showing how substituents can influence the stability of the forming double bond. nih.gov

For the α-selenylation of ketones, computational studies have provided mechanistic insights into organocatalyzed variants. For example, theoretical studies on the L-proline-catalyzed α-selenylation of aldehydes have shown that the rate-limiting step is the attack of the enamine intermediate on the selenium reagent. acs.org These calculations also highlighted the role of hydrogen bonding in stabilizing the transition state. acs.org

Calculated Activation Energies for Selenoxide Elimination of Model Systems:

| System | Computational Method | Activation Energy (kcal/mol) |

| Alkyl Selenoxide | DFT | ~10-15 |

| Selenonyl Analogue | DFT | Higher than selenoxide |

Note: The values presented are approximate and can vary depending on the specific model system and level of theory used.

Applications of 1 Butanone, 1 Phenyl 2 Phenylseleno As a Key Synthetic Intermediate

Precursor for the Stereocontrolled Synthesis of Alpha,Beta-Unsaturated Ketones (Enones)

One of the most well-documented and significant applications of 1-Butanone, 1-phenyl-2-(phenylseleno)- is its role as a precursor to α,β-unsaturated ketones, commonly known as enones. This transformation is typically achieved through a two-step sequence involving oxidation of the selenium moiety followed by a syn-elimination of the resulting selenoxide. wikipedia.orgwikiwand.com This process, often referred to as selenoxide elimination, is a powerful and mild method for introducing carbon-carbon double bonds with high regioselectivity and stereocontrol. wikipedia.org

Selenenylation: The synthesis of 1-Butanone, 1-phenyl-2-(phenylseleno)- itself involves the α-selenenylation of the parent ketone, 1-phenyl-2-butanone. This can be accomplished by treating the ketone's enolate with an electrophilic selenium reagent like phenylselenyl bromide (PhSeBr) or diphenyl diselenide (PhSeSePh). researchgate.netnih.gov

Oxidation: The selenium atom in 1-Butanone, 1-phenyl-2-(phenylseleno)- is then oxidized to a selenoxide. Common oxidizing agents for this step include hydrogen peroxide (H₂O₂), ozone (O₃), or meta-chloroperoxybenzoic acid (m-CPBA).

Syn-Elimination: The resulting selenoxide undergoes a spontaneous intramolecular syn-elimination at or below room temperature. wikipedia.orgwikiwand.com In this concerted pericyclic reaction, a proton is abstracted from the carbon adjacent to the selenoxide, leading to the formation of a double bond and the elimination of a selenenic acid (PhSeOH).

The stereochemistry of the resulting enone is controlled by the syn-periplanar arrangement of the hydrogen and the selenoxide group in the transition state. For acyclic systems like 1-Butanone, 1-phenyl-2-(phenylseleno)-, this elimination generally leads to the thermodynamically more stable (E)-isomer of the enone with high selectivity. wikipedia.org

The reaction to form 1-phenyl-1-buten-3-one is depicted below:

Table 1: Reagents and Conditions for the Synthesis of α,β-Unsaturated Ketones

| Step | Reagent | Conditions | Product |

| Selenenylation | Phenylselenyl bromide (PhSeBr) | Base (e.g., LDA), THF, low temperature | 1-Butanone, 1-phenyl-2-(phenylseleno)- |

| Oxidation/Elimination | Hydrogen peroxide (H₂O₂) | Dichloromethane, room temperature | 1-Phenyl-1-buten-3-one |

This methodology provides a reliable route to α,β-unsaturated ketones, which are themselves important intermediates in a wide array of synthetic transformations, including Michael additions, Robinson annulations, and Diels-Alder reactions.

Utility in the Construction of Diverse Functionalized Organic Scaffolds

The reactivity of the α-phenylseleno ketone moiety in 1-Butanone, 1-phenyl-2-(phenylseleno)- extends beyond simple elimination, allowing for its use in the construction of more complex and diverse organic scaffolds. The ability to introduce various functional groups at the α-position or to participate in cyclization reactions makes it a valuable synthetic tool.

The phenylseleno group can be considered a versatile functional handle. For instance, the carbon-selenium bond can be cleaved reductively to regenerate the parent ketone or can be involved in radical reactions. Furthermore, the enolate of 1-Butanone, 1-phenyl-2-(phenylseleno)- can, in principle, be further alkylated or acylated, leading to more highly substituted products. researchgate.net

One potential application lies in the synthesis of heterocyclic compounds. For example, the α,β-unsaturated ketone derived from 1-Butanone, 1-phenyl-2-(phenylseleno)- can undergo condensation reactions with dinucleophiles like hydrazines or ureas to form pyrazolines or dihydropyrimidinones, respectively. These heterocycles are common motifs in medicinally important compounds.

Moreover, the selenium atom can direct or participate in cyclization reactions. While specific examples starting from 1-Butanone, 1-phenyl-2-(phenylseleno)- are not extensively documented, the general reactivity of α-phenylseleno ketones suggests their potential in radical-mediated cyclizations to form carbocyclic or heterocyclic ring systems.

Table 2: Potential Transformations for Scaffold Diversity

| Reaction Type | Reagents/Conditions | Resulting Scaffold |

| Michael Addition | Nucleophile (e.g., malonate ester) on the derived enone | Functionalized ketone |

| Robinson Annulation | Methyl vinyl ketone on the derived enone | Cyclohexenone derivative |

| Heterocycle Synthesis | Hydrazine on the derived enone | Pyrazoline derivative |

The versatility of 1-Butanone, 1-phenyl-2-(phenylseleno)- as a synthetic intermediate is thus a consequence of the multiple reaction pathways available to it, enabling the generation of a wide array of functionalized and structurally diverse molecules.

Role in the Preparation of Specific Downstream Products, including Halogenated Olefins

Beyond the synthesis of enones and functionalized scaffolds, 1-Butanone, 1-phenyl-2-(phenylseleno)- can be envisioned as a precursor for other specific downstream products, including halogenated olefins. While direct conversion of α-phenylseleno ketones to vinyl halides is not a standard named reaction, a plausible synthetic route can be proposed based on established organic transformations.

A potential pathway involves the conversion of the ketone functionality to a vinyl derivative, followed by a reaction that introduces a halogen. For instance, the ketone could be converted to a vinyl triflate or a vinyl phosphate. These enol derivatives are known to participate in cross-coupling reactions, which could be adapted for halogenation.

A more direct, albeit speculative, route could involve the reaction of the enolate of 1-Butanone, 1-phenyl-2-(phenylseleno)- with an electrophilic halogen source. However, this might lead to a mixture of products. A more controlled, multi-step sequence is likely necessary.

One such hypothetical sequence is outlined below:

Reduction of the Ketone: The carbonyl group of 1-Butanone, 1-phenyl-2-(phenylseleno)- is reduced to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

Dehydration: The resulting alcohol undergoes dehydration to form an alkene. The presence of the phenylseleno group might influence the regioselectivity of this elimination.

Halogenation: The newly formed alkene can then be subjected to standard halogenation conditions to introduce the desired halogen.

Alternatively, a reaction analogous to the Shapiro reaction or the Bamford-Stevens reaction on a derivative of the ketone could potentially yield a vinyl halide, though the presence of the phenylseleno group might interfere with these reactions.

While the direct conversion of 1-Butanone, 1-phenyl-2-(phenylseleno)- to a halogenated olefin is not a widely reported transformation, its structure provides multiple handles for functional group manipulation, suggesting that with the appropriate sequence of reactions, it could serve as a precursor to such compounds.

Table 3: Hypothetical Route to a Halogenated Olefin

| Step | Transformation | Potential Reagents | Intermediate/Product |

| 1 | Ketone Reduction | NaBH₄ | 1-Phenyl-2-(phenylseleno)butan-1-ol |

| 2 | Dehydration | Acid catalyst (e.g., H₂SO₄) | Phenylseleno-substituted butene |

| 3 | Halogenation | Br₂ or NBS | Dihalo- or monohalo-phenylseleno-butane |

| 4 | Elimination | Base | Halogenated olefin |

Further research would be needed to establish the feasibility and efficiency of such synthetic routes.

Advanced Methodologies for Research and Characterization of Alpha Phenylseleno Ketones

Spectroscopic Techniques for Investigating Molecular Structure and Dynamics in Reaction Systems

Spectroscopy is the cornerstone for the characterization of novel compounds, offering non-destructive and highly detailed information about molecular structure and bonding. For alpha-phenylseleno ketones, techniques like NMR, Mass Spectrometry, and IR spectroscopy are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the constitution and stereochemistry of organic molecules. For 1-Butanone, 1-phenyl-2-(phenylseleno)-, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the chemical environment, connectivity, and stereochemical relationships of protons. In a typical spectrum of an alpha-phenylseleno ketone, the proton at the alpha-position (the carbon bearing the selenium atom) is of particular diagnostic value. This proton typically appears as a multiplet due to coupling with adjacent protons. Its chemical shift is significantly influenced by the electronegativity of the selenium and the carbonyl group. For instance, in the related compound 2-(phenylselanyl)cyclohexanone, the alpha-proton appears as a triplet of doublets at approximately 3.91 ppm. nih.gov This deshielding is characteristic of protons alpha to both a carbonyl and a selenium atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon is the most deshielded, typically appearing far downfield (δ > 200 ppm). The carbon atom bonded to the selenium (the α-carbon) also shows a characteristic chemical shift. In 2-(phenylselanyl)cyclohexanone, this carbon appears at 51.5 ppm. The signals from the phenyl rings (both from the butyrophenone (B1668137) and phenylseleno moieties) appear in the aromatic region (typically 120-140 ppm).

Stereochemical and Mechanistic Studies: NMR is instrumental in determining the relative and absolute configuration of chiral centers. For alpha-hydroxy ketones, NMR methods have been developed to determine stereochemistry, and similar principles can be applied to related structures. researchgate.net Furthermore, techniques like ⁷⁷Se NMR can provide direct information about the selenium atom's electronic environment, which is invaluable for mechanistic studies, particularly in tracking the fate of the selenium catalyst or reagent during a reaction. nih.govsemanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Data for 1-Butanone, 1-phenyl-2-(phenylseleno)-

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~205-210 |

| α-CH(Se) | ~4.0-4.5 (dd) | ~50-55 |

| β-CH₂ | ~1.8-2.2 (m) | ~25-30 |

| γ-CH₃ | ~0.9-1.1 (t) | ~10-15 |

| Phenyl (C=O)-C₆H₅ | ~7.2-8.0 (m) | ~128-135 |

| Phenyl (Se)-C₆H₅ | ~7.2-7.6 (m) | ~127-136 |

Note: Data are predicted based on typical values for alpha-phenylseleno ketones and related structures.

Mass Spectrometry for Reaction Pathway Identification and Fragment Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. For organoselenium compounds, MS is particularly informative due to the characteristic isotopic pattern of selenium.

Molecular Ion and Isotopic Pattern: Selenium has several naturally occurring isotopes, with ⁸⁰Se being the most abundant. This results in a distinctive isotopic cluster for the molecular ion and any selenium-containing fragments, which serves as a definitive signature for the presence of selenium in the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula.

Fragmentation Pathways: In electron ionization (EI) mass spectrometry, alpha-phenylseleno ketones undergo characteristic fragmentation. A primary fragmentation pathway is the α-cleavage, where the bond between the carbonyl carbon and the α-carbon is broken. Another common fragmentation involves the cleavage of the carbon-selenium bond. Analysis of these fragments helps to piece together the molecular structure. For aromatic ketones, cleavage resulting in the formation of a benzoyl cation (m/z = 105) or a phenyl cation (m/z = 77) is common. miamioh.edu

Reaction Monitoring: The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful method for monitoring the progress of a reaction. It allows for the separation and identification of reactants, intermediates, products, and byproducts in the reaction mixture, providing crucial insights into the reaction pathway. nih.govresearchgate.netnih.gov For instance, in the synthesis of 1-Butanone, 1-phenyl-2-(phenylseleno)-, LC-MS could be used to track the consumption of the starting ketone and the formation of the desired product in real-time.

Table 2: Predicted Key Mass Spectrometry Fragments for 1-Butanone, 1-phenyl-2-(phenylseleno)-

| m/z (for ⁸⁰Se) | Proposed Fragment Identity | Formula |

| 304 | Molecular Ion [M]⁺ | [C₁₆H₁₆O⁸⁰Se]⁺ |

| 247 | [M - C₃H₅O]⁺ | [C₁₃H₁₁⁸⁰Se]⁺ |

| 157 | [C₆H₅Se]⁺ | [C₆H₅⁸⁰Se]⁺ |

| 147 | [M - C₆H₅Se]⁺ | [C₁₀H₁₁O]⁺ |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

For 1-Butanone, 1-phenyl-2-(phenylseleno)-, the most diagnostic absorption is that of the carbonyl (C=O) group. In saturated aliphatic ketones, the C=O stretching vibration typically appears around 1715 cm⁻¹. vscht.czpressbooks.pub Conjugation with a phenyl group, as in butyrophenone, can shift this band to a lower wavenumber (around 1685 cm⁻¹). The introduction of the bulky and polarizable phenylseleno group at the α-position can further influence the electronic environment of the carbonyl group, potentially causing a slight shift in its absorption frequency.

Other characteristic bands include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), and C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹). IR spectroscopy is particularly useful for monitoring the progress of the selenylation reaction by observing the disappearance of the starting ketone's C=O band and the appearance of the product's characteristic C=O band. vscht.cz

Table 3: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~3000-2850 | C-H Stretch | Aliphatic |

| ~1680-1695 | C=O Stretch | Aryl Ketone (α-selenated) |

| ~1600, ~1480, ~1450 | C=C Stretch | Aromatic Ring |

| ~1260-1050 | C-O Stretch | Ketone |

| ~770-730, ~710-690 | C-H Bend (out-of-plane) | Monosubstituted Benzene |

Chromatographic Separations for Isolation, Purity Assessment, and Reaction Monitoring

Chromatographic techniques are essential for the separation and purification of the target compound from the reaction mixture, as well as for assessing its purity. For alpha-phenylseleno ketones, several methods are applicable.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visually track the formation of the product (which will have a different retention factor, Rf) and determine when the reaction is complete.

Column Chromatography: This is the most common technique for the purification of alpha-phenylseleno ketones on a laboratory scale. nih.gov The crude reaction mixture is loaded onto a column packed with a stationary phase (typically silica (B1680970) gel), and a solvent system (eluent) is passed through the column. Components of the mixture travel down the column at different rates, allowing for the isolation of the pure product. The choice of eluent (e.g., a mixture of hexane (B92381) and diethyl ether) is optimized to achieve the best separation. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical purity assessment and preparative purification. A reverse-phase C18 column is often employed, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. researchgate.net HPLC can provide quantitative information about the purity of the synthesized 1-Butanone, 1-phenyl-2-(phenylseleno)-.

Gas Chromatography (GC): For thermally stable and volatile compounds, GC, often coupled with mass spectrometry (GC-MS), can be used for analysis and reaction monitoring. nih.gov This technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column.

Crystallographic Analysis of Selenated Intermediates and Products for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org By irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern, it is possible to calculate the electron density map of the molecule and thereby determine the exact positions of all atoms.

For 1-Butanone, 1-phenyl-2-(phenylseleno)-, a successful crystallographic analysis would provide a wealth of information, including:

Precise Bond Lengths and Angles: Confirming the connectivity and geometry of the molecule.

Torsional Angles: Defining the conformation of the molecule in the crystal lattice, for example, the rotational relationship between the phenyl rings and the carbonyl group.

Stereochemistry: Unambiguously determining the relative and absolute stereochemistry if the compound is chiral and crystallizes as a single enantiomer.

Intermolecular Interactions: Revealing how molecules pack together in the solid state through forces like van der Waals interactions or hydrogen bonds.

While the crystal structure of the specific title compound may not be published, structural studies on related organoselenium compounds, such as primary arylselenoamides, demonstrate the utility of this technique in providing detailed metric parameters and understanding intermolecular bonding motifs. nih.gov Such data is invaluable for corroborating computational models and understanding the fundamental structural properties of this class of compounds.

Computational Chemistry and Molecular Modeling for Predicting Reactivity and Conformational Preferences

Computational chemistry and molecular modeling serve as powerful predictive tools that complement experimental research. Using methods like Density Functional Theory (DFT), researchers can model the properties of molecules like 1-Butanone, 1-phenyl-2-(phenylseleno)-. mdpi.com

Predicting Reactivity: Molecular modeling can be used to calculate the electron distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This helps in predicting how the molecule will react with other reagents. For instance, calculations can determine the relative acidity of the α- and β-protons, predicting the site of deprotonation under basic conditions. Furthermore, transition state theory can be applied to model reaction pathways and calculate activation energies, providing insight into reaction mechanisms and chemoselectivity. mdpi.com

Conformational Analysis: Molecules are not static but can rotate around their single bonds, adopting various three-dimensional shapes or conformations. Computational methods can be used to perform a conformational analysis, identifying the most stable (lowest energy) conformations of 1-Butanone, 1-phenyl-2-(phenylseleno)-. nih.govnih.gov Understanding the preferred conformation is crucial as it can significantly influence the molecule's reactivity and its interactions with other molecules. For example, the relative orientation of the phenylseleno group and the carbonyl oxygen can dictate the stereochemical outcome of subsequent reactions. The results from these calculations can be validated by comparing predicted properties, such as NMR coupling constants, with experimental data. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.